molecular formula C8H7B B1623288 (Z)-beta-Bromostyrene CAS No. 588-73-8

(Z)-beta-Bromostyrene

Cat. No.: B1623288
CAS No.: 588-73-8
M. Wt: 183.04 g/mol
InChI Key: YMOONIIMQBGTDU-SREVYHEPSA-N
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Description

(Z)-beta-Bromostyrene is a brominated styrene derivative of significant interest in synthetic organic chemistry due to its utility as a versatile synthetic intermediate and building block. This compound is characterized by its distinct Z (or cis) stereochemistry around the carbon-carbon double bond, a feature that is crucial for its application in stereoselective synthesis. Researchers utilize this compound in the stereoselective construction of complex molecules. It serves as a key precursor in the development of photoaffinity labeling probes, which are essential tools for studying biological interactions and identifying molecular targets . Efficient and stereoselective synthetic routes for this isomer have been developed, including methods starting from cinnamic acid derivatives through debrominative decarboxylation processes . This compound is for research use only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-2-bromoethenyl]benzene
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InChI

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOONIIMQBGTDU-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-73-8, 1335-06-4, 588-72-7
Record name beta-Bromostyrene, (Z)-
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Record name beta-Bromostyrene
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Record name Benzene, bromoethenyl-
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Record name Bromostyrene
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Record name .BETA.-BROMOSTYRENE, (Z)-
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Synthetic Methodologies for Z Beta Bromostyrene and Its Derivatives

Stereoselective Synthesis Approaches

The controlled synthesis of the (Z)-isomer of beta-bromostyrene (B74151) is of significant interest due to the utility of geometrically pure alkenyl halides as precursors in various organic transformations, including cross-coupling reactions like Stille, Suzuki, and Sonogashira. sharif.edu

Catalytic Hunsdiecker Reactions from Cinnamic Acid Derivatives

The Hunsdiecker reaction, a classic method for halodecarboxylation, has been adapted using catalytic systems to synthesize β-bromostyrenes from α,β-unsaturated carboxylic acids like cinnamic acid. sharif.edunih.gov This approach avoids the need for stoichiometric heavy metal salts, which was a drawback of the original reaction. sharif.eduias.ac.in

The efficiency and stereoselectivity of the catalytic Hunsdiecker reaction are highly dependent on the chosen catalyst, solvent, and reaction conditions. Research has shown that various catalysts can effectively mediate this transformation. For instance, lithium acetate (B1210297) has been identified as a highly efficient catalyst for the conversion of 4-methoxycinnamic acid to 4-methoxy-beta-bromostyrene in an acetonitrile-water solvent system. researchgate.net In this system, the catalytic efficiency follows the order: lithium acetate > triethylamine (B128534) > tetrabutylammonium (B224687) trifluoroacetate. researchgate.net

Microwave irradiation has been successfully employed to accelerate the reaction, significantly reducing reaction times to as little as 1-2 minutes. thieme-connect.com Using a catalytic amount of lithium acetate (0.2 equivalents) with N-bromosuccinimide (NBS) in an acetonitrile-water solvent under microwave conditions provides (E)-β-arylvinyl bromides in good to excellent yields. thieme-connect.com Another effective system involves using catalytic sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) with potassium bromide and hydrogen peroxide in an aqueous medium, presenting a green chemistry approach to the synthesis. researchgate.net

Below is a table summarizing the optimized conditions for the synthesis of β-bromostyrene derivatives from various cinnamic acids.

Substrate (Cinnamic Acid Derivative)CatalystBromine SourceSolventReaction TimeYield (%)Ref
3-Arylpropenoic acidsLithium Acetate (catalytic)NBSAcetonitrile-Water1-2 min (MW)75-92 thieme-connect.com
4-Methoxycinnamic acidLithium AcetateNBSAcetonitrile-Water5 min98 researchgate.net
4-Methoxycinnamic acidTriethylamineNBSAcetonitrile-Water5 min96 researchgate.net
Cinnamic acidNa₂MoO₄·2H₂O (catalytic)KBr / H₂O₂WaterN/AHigh researchgate.net
Cinnamic acidLithium Acetate (catalytic)NBSPolyacrylic acid aq. solution5-120 minHigh google.com

This table is interactive. Users can sort and filter the data as needed.

In modern catalytic Hunsdiecker reactions, N-bromosuccinimide (NBS) is widely used as the bromine source, replacing the more hazardous molecular bromine. organic-chemistry.org NBS acts as a source of an electrophilic bromine species (bromonium ion, Br⁺) that is crucial for the reaction mechanism. ias.ac.inresearchgate.net

Catalytic additives, such as lithium acetate, play a pivotal role by facilitating the formation of a carboxylate anion from the cinnamic acid substrate. ias.ac.ingoogle.com This anion is more reactive towards halodecarboxylation than the parent carboxylic acid. ias.ac.in The proposed mechanism involves the formation of a lithium carboxylate intermediate, which then undergoes an attack by the bromonium ion from NBS. thieme-connect.com This leads to the formation of an unstable intermediate, such as a trans-α-bromo-β-lactone, which subsequently undergoes decarboxylation to yield the final β-bromostyrene product. ias.ac.inthieme-connect.com The use of catalytic amounts of these additives makes the process more atom-economical. ias.ac.in

Debrominative Decarboxylation of Dibromoarylpropanoic Acids

An alternative and highly stereoselective route to (Z)-β-bromostyrenes involves the debrominative decarboxylation of anti-2,3-dibromo-3-arylpropanoic acids. sharif.eduresearchgate.net This method is particularly effective for generating the (Z)-isomer with high geometric purity. researchgate.net

The use of potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) as a base has proven to be a simple and efficient method for promoting the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. researchgate.netsid.ir This solid-supported base is advantageous as it is inexpensive, non-toxic, stable, and easily separable from the reaction mixture upon completion. sharif.edu

This system demonstrates high stereoselectivity, yielding (Z)-β-bromostyrenes with greater than 98% selectivity in some cases. sharif.edu The reaction is typically carried out in a dimethylformamide (DMF) and water solvent mixture at 100°C. sharif.edu The effectiveness of this method has been demonstrated across a range of substituted dibromoarylpropanoic acids, consistently producing the corresponding (Z)-β-bromostyrenes in good to excellent yields. sharif.edu

The following table presents the results for the synthesis of various (Z)-β-bromostyrene derivatives using the KF/Al₂O₃ system.

Substrate (anti-3-Aryl-2,3-dibromopropanoic acid)Yield (%)Z/E RatioRef
3-Phenyl8595/5 sharif.edu
3-(4-Chlorophenyl)9098/2 sharif.edu
3-(4-Fluorophenyl)8897/3 sharif.edu
3-(4-Bromophenyl)8692/8 sharif.edu
3-(2-Chlorophenyl)8398/2 sharif.edu
3-(3-Nitrophenyl)8096/4 sharif.edu

This table is interactive. Users can sort and filter the data as needed.

The stereochemical outcome of the debrominative decarboxylation using KF/Al₂O₃ is governed by the reaction mechanism. For substrates with electron-withdrawing or weak electron-donating groups on the aromatic ring, the reaction is believed to proceed through an E2-like concerted anti-elimination pathway. sharif.edu In this mechanism, the base abstracts the carboxyl proton, and the resulting carboxylate attacks the bromine atom at the C-2 position. This is followed by the concerted elimination of the bromide ion from the C-3 position and carbon dioxide, leading to the preferential formation of the (Z)-alkene. sharif.edu

However, for substrates bearing strong electron-donating groups, such as a methoxy (B1213986) group, the reaction yields the (E)-isomer as the major product. This change in stereoselectivity suggests a shift in the mechanistic pathway to an E1-like mechanism. This pathway likely involves the formation of a stable carbocation intermediate, which then eliminates to form the thermodynamically more stable (E)-vinyl bromide. sharif.edu

Wittig Olefination Strategies for (Z)-Stereoisomers

The Wittig reaction provides a classic and effective means of synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.com For the specific synthesis of (Z)-beta-bromostyrene, the reaction of an aldehyde with bromomethylenetriphenylphosphorane is a known method. rsc.org The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, such as the one derived from bromomethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene. organic-chemistry.org This preference is attributed to the kinetic pathway of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate and its subsequent decomposition proceed in a manner that leads to the cis-alkene. organic-chemistry.org

Table 1: Wittig Reaction for this compound Synthesis

Reactant 1 Reactant 2 Product Key Feature

Julia Olefination via α-Bromomethyl Sulfones

The Julia olefination, particularly the modified Julia-Kocienski olefination, represents another powerful tool for stereoselective alkene synthesis. wikipedia.orgresearchgate.net The reaction between α-bromomethyl sulfones and aldehydes can yield (Z)-beta-arylvinyl bromides. rsc.orgnih.gov The stereoselectivity of the Julia olefination can be influenced by several factors, including the choice of the sulfone, base, and solvent. nih.govorganic-chemistry.org While the classic Julia-Lythgoe olefination often favors the (E)-isomer, modifications using specific heteroaryl sulfones, such as pyridinyl sulfone, have been shown to exhibit high (Z)-selectivity. organic-chemistry.org The mechanism involves the formation of a β-alkoxysulfone intermediate, and the subsequent elimination step dictates the final stereochemistry of the alkene. alfa-chemistry.com

Table 2: Julia Olefination for (Z)-Vinyl Bromide Synthesis

Reactant 1 Reactant 2 Key Reagent/Condition Product

Palladium-Catalyzed Debromination of 1,1-Dibromo-1-alkenes

A highly effective and stereoselective method for preparing (Z)-1-bromo-1-alkenes involves the palladium-catalyzed hydrogenolysis or debromination of 1,1-dibromo-1-alkenes. rsc.orgacs.org This reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a reducing agent like tributyltin hydride (Bu₃SnH). acs.orgbeilstein-journals.org The reaction proceeds with high stereoselectivity, yielding the geometrically pure (Z)-bromoalkenes in good yields. acs.org This method is particularly useful for the synthesis of conjugated (Z)-1-bromo dienes and enynes. acs.org The mechanism is believed to involve the selective reaction at one of the C-Br bonds, leading to the observed (Z)-isomer.

Table 3: Palladium-Catalyzed Debromination

Substrate Catalyst Reducing Agent Product Selectivity

Hydrometallation of Alkynes Followed by Halogenation

The hydrometallation of terminal alkynes, followed by a halogenation step, offers a versatile pathway to both (E)- and (Z)-alkenyl halides. rsc.org For the synthesis of this compound, a hydroboration reaction of phenylacetylene (B144264) followed by bromination can be employed. rsc.org The stereochemical outcome of the halogenation step is often dependent on the order of addition of reagents. For instance, in a hydroboration-bromination sequence, adding the base after the bromine source can lead to the preferential formation of the (Z)-isomer. rsc.org This method allows for controlled access to either stereoisomer by simply modifying the reaction conditions. rsc.org A similar strategy involves hydrozirconation, where isomerization of the resulting vinyl zirconium species can be controlled, followed by trapping with a bromine source like N-bromosuccinimide (NBS) to yield the (Z)-vinyl bromide. rsc.org

Table 4: Hydrometallation-Halogenation for this compound

Alkyne Hydrometallation Reagent Halogenation Step Product Key Condition for (Z)-Isomer
Phenylacetylene Catecholborane Br₂ followed by base (e.g., MeONa) This compound Addition of base after bromine rsc.org

Tandem Reaction Sequences Involving Beta-Lactone Intermediates

A stereospecific route to cis-β-bromostyrene derivatives can be achieved from cinnamic acids through a tandem sequence involving the formation of a β-lactone intermediate. researchgate.netresearchgate.net This method involves a substitutive bromination-decarboxylation sequence. researchgate.net The decomposition of the β-lactone to the corresponding alkene is a stereospecific process. google.com Therefore, the stereoselective synthesis of the β-lactone directly translates to the stereoselective formation of the alkene. google.com While the β-lactone intermediates are often stable and can be isolated, the synthesis can also be performed as a one-pot procedure without purification of the intermediate. researchgate.net

Isomerization Control in Synthesis

The ability to control the formation of a specific stereoisomer is a critical aspect of modern organic synthesis. In the context of this compound, understanding the principles of thermodynamic versus kinetic control is essential for maximizing the yield of the desired isomer.

Thermodynamic vs. Kinetic Control in Stereoisomer Formation

The ratio of (E) to (Z) isomers of beta-bromostyrene can be dictated by whether the reaction is under thermodynamic or kinetic control. acs.orgwikipedia.org

Kinetic Control: This regime favors the product that is formed fastest, meaning the product that proceeds through the lowest activation energy barrier. wikipedia.org Kinetically controlled reactions are typically run at lower temperatures and for shorter reaction times to prevent the system from reaching equilibrium. wikipedia.orgillinois.edu In many synthetic routes to beta-bromostyrene, the (Z)-isomer is the kinetic product. acs.org

Thermodynamic Control: This regime favors the most stable product, which corresponds to the product with the lowest Gibbs free energy. wikipedia.org Thermodynamically controlled reactions are generally conducted at higher temperatures and for longer reaction times, allowing the initial products to equilibrate to the most stable form. wikipedia.orgillinois.edu The (E)-isomer of beta-bromostyrene is generally the more thermodynamically stable product.

An illustrative example is the synthesis of beta-bromostyrene where the initial formation might yield a mixture of isomers. By adjusting the reaction conditions, such as temperature, one can favor either the kinetic (Z)-product or allow for isomerization to the more stable thermodynamic (E)-product. acs.org The choice of solvent can also play a crucial role, with polar solvents sometimes favoring the thermodynamically more stable E-isomer.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
(E)-beta-Bromostyrene
Bromomethylenetriphenylphosphorane
Aldehyde
Ketone
Oxaphosphetane
Bromomethyltriphenylphosphonium bromide
α-Bromomethyl sulfone
Pyridinyl sulfone
β-Alkoxysulfone
1,1-Dibromo-1-alkene
Pd(PPh₃)₄
Tributyltin hydride (Bu₃SnH)
Phenylacetylene
Catecholborane
N-bromosuccinimide (NBS)
Cinnamic acid
β-Lactone
(Z)-1-Bromo-1-alkene
(Z)-beta-Arylvinyl bromide
(Z)-1-bromo dienes
(Z)-1-bromo enynes
Vinyl zirconium

Mitigation of Z-to-E Isomerization During Synthetic Transformations

The preservation of the Z-geometry in β-bromostyrene during synthetic transformations is a significant challenge due to the thermodynamic stability of the E-isomer. Isomerization can be promoted by factors such as heat, light, the presence of acids, bases, or certain catalytic species. Consequently, specific strategies have been developed to mitigate this undesired conversion.

One key approach involves the careful selection of catalysts and ligands that facilitate rapid reactions, minimizing the time for isomerization to occur. In copper-catalyzed cross-coupling reactions, for instance, the choice of ligand is critical. A catalyst system generated in situ from copper(I) iodide and a bidentate nitrogenous ligand like trans-N,N'-dimethylcyclohexyldiamine has been shown to enable the rapid coupling of vinyl iodides with formamide (B127407). nsf.gov This swift conversion is crucial as it minimizes the base-promoted isomerization of the resulting vinyl formamide, thereby preserving the stereochemistry of the double bond which is then translated to the final isocyanoalkene product. nsf.gov

Control of reaction conditions is another fundamental strategy. In reactions involving organolithium reagents, it has been observed that the presence of free butyllithium (B86547) can induce the isomerization of (Z)-β-bromostyrene to the (E)-isomer. orgsyn.org Similarly, prolonged reaction times can also lead to isomerization. orgsyn.org Therefore, precise control over stoichiometry and reaction duration is essential to maintain the isomeric purity of the Z-alkene. orgsyn.org

Recent research has also explored the use of photoredox catalysis to control isomerization. While some methods use light and a ruthenium metal catalyst to intentionally convert the (E)-isomer to the (Z)-isomer, understanding these mechanisms provides insight into preventing the reverse process. ucur.orgacs.org The energy level of the photocatalyst can determine the outcome; lower energy catalysts may not be sufficient to cause isomerization, while higher energy catalysts can promote the conversion to the thermodynamically favored product. acs.org

Strategy Method Key Findings Reference
Catalyst Selection Use of Cu(I)I with trans-N,N'-dimethylcyclohexyldiamine ligand for coupling reactions.Provides rapid coupling that minimizes base-promoted isomerization of the vinyl formamide intermediate. nsf.gov
Reaction Control Careful management of stoichiometry and reaction time in organolithium reactions.Prevents isomerization caused by excess reagents (e.g., butyllithium) or prolonged reaction duration. orgsyn.org
Photoredox Catalysis Selection of photocatalysts with appropriate energy levels.Lower energy catalysts can avoid unwanted E-Z isomerization during a reaction. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to reduce environmental impact, improve safety, and enhance efficiency. This involves the use of non-toxic, renewable materials, the reduction of waste, and the conservation of energy.

Development of Aqueous Reaction Media

Replacing volatile organic compounds (VOCs) with water as a reaction solvent is a cornerstone of green chemistry. For the synthesis of β-bromostyrenes, several "on-water" protocols have been developed. One such method involves the oxidative bromodecarboxylation of α,β-unsaturated aromatic carboxylic acids using aqueous potassium bromide (KBr) and hydrogen peroxide (H₂O₂), catalyzed by sodium tungstate (B81510) (Na₂WO₄·2H₂O). tandfonline.com This process is noted for its mild conditions, high yields, good stereoselectivity for the E-isomer, and the use of environmentally benign reagents where water is the only by-product from the oxidant. tandfonline.com

Another approach utilizes a sodium polyacrylate aqueous solution for the reaction of cinnamic acid with N-bromosuccinimide (NBS) in the presence of lithium acetate to produce trans-β-bromostyrene. google.com The use of an aqueous polymer solution facilitates the reaction, leading to high yields and stereoselectivity. google.com While these examples primarily yield the E-isomer, they establish the feasibility of aqueous media for the fundamental reaction, paving the way for adaptations to produce the Z-isomer. Furthermore, glycerol (B35011), a biodegradable and recyclable green solvent, has been successfully used in copper-catalyzed cross-coupling reactions of (E/Z)-β-bromo styrene (B11656) with diphenyl diselenide. unina.it

Catalyst/System Substrates Solvent Key Advantage Reference
Sodium Tungstate (Na₂WO₄)α,β-Unsaturated aromatic carboxylic acids, KBr, H₂O₂WaterEnvironmentally friendly; uses non-toxic reagents and water as solvent. tandfonline.com
Lithium AcetateCinnamic acid, NBSSodium Polyacrylate aqueous solutionAvoids volatile organic solvents; simple process. google.com
Copper(I) Iodide (CuI)(E/Z)-β-bromo styrene, Diphenyl diselenideGlycerolUtilizes a biodegradable and recyclable green solvent. unina.it

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) offers a significant green advantage by dramatically reducing reaction times, which translates to lower energy consumption. This technique has been effectively applied to the stereoselective synthesis of (Z)-β-bromostyrenes.

A notable method involves the microwave irradiation of anti-2,3-dibromoalkanoic acids in a system of triethylamine (Et₃N) and N,N-dimethylformamide (DMF). researchgate.netunivpancasila.ac.id This approach stereoselectively produces (Z)-1-bromo-1-alkenes in high yields within minutes, a substantial improvement over conventional heating methods that can take several hours. researchgate.netunivpancasila.ac.id The rapid, localized heating provided by microwaves accelerates the rate of the desired elimination reaction while minimizing the potential for side reactions or isomerization that can occur with prolonged heating.

Substrate Reagents/Solvent Reaction Time (Microwave) Yield (%) Reference
anti-3-Aryl-2,3-dibromopropanoic acidsEt₃N / DMF0.5 - 1.0 min88 - 99% univpancasila.ac.id
anti-2,3-Dibromoalkanoic acidsEt₃N / DMFShortHigh researchgate.net

Utilization of Polymer-Supported Reagents

The use of polymer-supported reagents is a key green chemistry strategy that simplifies product purification, reduces waste, and allows for the potential recycling of the reagent. By immobilizing a reagent on a solid polymer support, the excess reagent and by-products can be easily removed by simple filtration, eliminating the need for complex and solvent-intensive chromatographic purification.

In the context of β-bromostyrene synthesis, polymer-supported bromoderivatives of 2-pyrrolidone have been developed as an efficient reagent for the microwave-assisted conversion of trans-cinnamic acid to trans-β-bromostyrene. dntb.gov.ua More recently, a novel clay-polymer nanocomposite (CPN) has been developed to support a brominating agent. cambridge.org This reagent, prepared from montmorillonite (B579905) clay and a styrene-co-vinyl pyridinium (B92312) polymer, demonstrates high stability and reactivity for the bromination of various organic compounds. cambridge.org The key advantage is the ease of regeneration and reuse of the polymeric by-product, which aligns with the principles of a circular economy. cambridge.org The development of such supported reagents provides a practical and clean method for synthesis. cam.ac.uk

Solvent and Catalyst Recyclability in Synthetic Processes

The ability to recycle and reuse solvents and catalysts is critical for developing sustainable and cost-effective synthetic processes. In the synthesis of β-bromostyrene and its derivatives, several methodologies have incorporated recyclability.

For instance, the use of glycerol as a solvent in copper-catalyzed reactions is advantageous not only because it is a green solvent but also because the solvent/catalyst system can be recovered and reused for multiple cycles with only a gradual decrease in efficiency. unina.it In one study, a glycerol/hypophosphorous acid system was reused up to four times with a yield of 90% before a significant drop in performance. unina.it

Similarly, advancements in catalysis have led to the development of recyclable catalyst systems. In a palladium-catalyzed cross-coupling reaction, an encapsulated palladium species was shown to be recyclable. mdpi.com After simple filtration, the catalyst was reused six times, with the product yield only decreasing from 98% in the first cycle to 92% in the sixth, indicating minimal loss of catalytic activity due to metal leaching. mdpi.com The use of "on-water" synthesis protocols also inherently facilitates catalyst recovery, as many catalysts have low solubility in water, allowing for easier separation from the aqueous phase. tandfonline.com

Spectroscopic Analysis and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (Z)-beta-bromostyrene, offering profound insights into its molecular structure and, crucially, its (Z)-stereochemistry. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the spatial arrangement of atoms can be definitively determined.

The ¹H NMR spectrum of this compound provides key diagnostic signals that confirm its structure and stereochemistry. The vinylic protons, in particular, offer a clear indication of the cis relationship across the double bond.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the vinylic protons of this compound appear as distinct doublets. sharif.eduorgsyn.org One vinylic proton can be observed as a doublet at approximately 6.47 ppm, while the other appears as a doublet around 7.11 ppm. sharif.edu The coupling constant (J) between these two protons is consistently found to be around 8.2 Hz. sharif.edu This J-coupling value is characteristic of a cis or (Z) configuration of the vinylic protons. The aromatic protons of the phenyl group typically appear as a multiplet in the region of 7.22–7.85 ppm. orgsyn.org

A detailed analysis of the ¹H NMR spectral data from various sources is presented in the table below.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Vinylic H6.47d8.2 sharif.edu
Vinylic H7.11d8.2 sharif.edu
Aromatic H7.34-7.45m- sharif.edu
Aromatic H7.72-7.74m- sharif.edu
Vinylic H (PhCH=C)6.43d8 orgsyn.org
Vinylic H (PhC=CHBr)7.08d8 orgsyn.org
Aromatic H7.22-7.85m- orgsyn.org

Complementing the proton NMR data, the ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their electronic environment, allowing for the assignment of each carbon atom in the molecule.

In a typical ¹³C NMR spectrum in CDCl₃, the vinylic carbons of this compound exhibit distinct signals. One of the key signals is the carbon atom bonded to the bromine, which appears at approximately 105.40 ppm. sharif.edu The other vinylic carbon resonates further downfield. The aromatic carbons of the phenyl group typically show a series of signals in the range of 128-139 ppm. sharif.edu

The following table summarizes the ¹³C NMR spectral data for this compound.

CarbonChemical Shift (δ, ppm)Reference
Vinylic C105.40 sharif.edu
Aromatic C128.89 sharif.edu
Aromatic C132.14 sharif.edu
Aromatic C (ipso)138.26 sharif.edu

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for the structural confirmation of this compound by identifying the presence of specific functional groups and bonds within the molecule.

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. These bands serve as a molecular fingerprint, confirming the presence of the phenyl group, the carbon-carbon double bond, and the carbon-bromine bond.

Key absorption bands observed in the IR spectrum of this compound include strong absorptions corresponding to C-H stretching of the aromatic and vinylic protons, C=C stretching of the double bond and the aromatic ring, and the C-Br stretching vibration. orgsyn.org Specifically, strong absorptions are typically seen around 3095 and 3040 cm⁻¹ (C-H stretching), 1620 cm⁻¹ (C=C stretching), and in the fingerprint region, absorptions at 930, 920, 830, 770, and 700 cm⁻¹ which are characteristic of the out-of-plane bending vibrations for the cis-substituted double bond and the monosubstituted benzene (B151609) ring. orgsyn.org The presence of these specific bands provides strong evidence for the structure of this compound. orgsyn.orgthermofisher.com

The table below details the significant IR absorption bands for this compound.

Vibrational ModeAbsorption Band (cm⁻¹)Reference
C-H Stretch (Aromatic/Vinylic)3095, 3040 orgsyn.org
C=C Stretch (Alkene)1620 orgsyn.org
C=C Stretch (Aromatic)1500, 1450 orgsyn.org
C-H Bend (cis-Alkene)930, 920, 830 orgsyn.org
C-H Bend (Aromatic)770, 700 orgsyn.org
C-Br Stretch~700-600

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This method is highly effective for the analysis of volatile compounds like this compound, allowing for its identification even in complex mixtures. rsc.orgrsc.org

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum.

The mass spectrum of this compound shows a characteristic molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak appears as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. nih.gov The most abundant fragment ion (base peak) in the mass spectrum is often observed at an m/z of 103, which corresponds to the loss of the bromine atom to form a stable phenylethenyl cation. nih.gov Other significant fragment ions include those at m/z 77 (phenyl cation) and 51. nih.gov

The major fragments observed in the GC-MS analysis of this compound are listed below.

m/zFragment IonReference
182/184[C₈H₇Br]⁺ (Molecular Ion) nih.gov
103[C₈H₇]⁺ nih.gov
77[C₆H₅]⁺ nih.gov
51[C₄H₃]⁺ nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass and elemental composition of molecules. researchgate.net This technique is capable of measuring mass-to-charge ratios to a high degree of accuracy, often to the third or fourth decimal place, which allows for the unambiguous identification of compounds and the elucidation of their chemical formulas. researchgate.net In the analysis of this compound, HRMS provides the exact molecular weight, confirming its elemental composition of C8H7Br. nih.gov

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer the high resolution necessary to distinguish between molecules with very similar nominal masses. researchgate.net This capability is particularly valuable in complex matrices where the presence of numerous other compounds could interfere with the analysis. nih.gov For instance, in studies involving derivatives of this compound, HRMS with electrospray ionization (ESI) has been used to confirm the mass of the synthesized products with high accuracy. acs.org

The fragmentation patterns observed in HRMS can also provide valuable structural information. While PubChem lists mass spectral data for this compound, including the three highest peaks at m/z values of 182, 77, and 51, detailed fragmentation analysis from HRMS would offer deeper structural insights. nih.gov Furthermore, HRMS has been utilized in the synthesis of compounds where this compound is a reactant, with techniques like ESI-TOF used to calculate and verify the mass of the resulting products. semanticscholar.org

Chromatographic Methods for Purity and Isomeric Ratio Determination

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique for assessing the purity and determining the isomeric ratio of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. researchgate.net

In the context of this compound, GC analysis is crucial for quantifying the relative amounts of the (Z) and (E) isomers. For example, in synthesis reactions starting with (E)-β-bromostyrene that contained approximately 10% of the (Z) isomer, GC analysis of the product mixture revealed a corresponding ~10% of the (Z) isomer in the final product. conicet.gov.ar This demonstrates the utility of GC in monitoring the stereochemical outcome of reactions.

GC can be coupled with a mass spectrometer (GC-MS) to provide both retention time data for quantification and mass spectra for identification of the separated components. researchgate.net This combination is particularly powerful for confirming the identity of the isomers and any impurities present in the sample. Studies have reported the use of GC to determine the yield of reactions involving (Z)-β-bromostyrene and to characterize the purity of the resulting products. semanticscholar.orgconicet.gov.ar

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.org It separates macromolecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. researchgate.net GPC is widely used to determine key polymer properties such as number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. wikipedia.orgresearchgate.net

While direct GPC analysis of this compound itself is not applicable as it is a small molecule, GPC becomes essential when this compound is used as a monomer or is part of a larger polymeric structure. The technique allows for the characterization of the resulting polymers. For instance, in the synthesis of poly(ionic liquid)s, GPC is used to study the molecular weight and dispersity of the polymers formed. researchgate.net The choice of solvent and column is critical for achieving accurate GPC results, and for some polymers, high-temperature GPC may be necessary. researchgate.net

The instrumentation for GPC typically includes a pump, columns packed with porous gel, and a detector, most commonly a refractive index (RI) detector. wikipedia.org More advanced systems may incorporate light scattering and viscometer detectors to provide absolute molecular weight determination. researchgate.net

ParameterDescription
Number Average Molecular Weight (Mn) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Weight Average Molecular Weight (Mw) An average molecular weight of a polymer that is more sensitive to the presence of high molecular weight molecules.
Polydispersity Index (PDI) A measure of the distribution of molecular mass in a given polymer sample. It is calculated as Mw/Mn.

UV-Visible Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy is a technique that probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. slideshare.netlibretexts.org The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophore, the part of the molecule that absorbs UV light. libretexts.org

For this compound, the presence of the styryl group, which contains a benzene ring conjugated with a double bond, results in characteristic π→π* transitions. libretexts.org Conjugation shifts the absorption to longer wavelengths (a bathochromic shift). libretexts.org The UV spectrum of (cis)-beta-Bromostyrene is noted in the Sadtler Research Laboratories Spectral Collection under the identifier UV 435. nih.gov

The solvent in which the spectrum is measured can influence the λmax value. libretexts.org While specific UV-Vis data for this compound is not detailed in the provided search results, the general principles suggest that its spectrum would be informative about its electronic structure, particularly the extent of conjugation.

Electronic TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)
σ→σ< 200~10,000
n→σ160-250100-7,000
π→π160-2802,400-25,000
n→π279-32010-50

Table adapted from general UV-Vis spectroscopy principles. libretexts.org

Advanced Surface Characterization in Monolayer Studies

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanometer scale. nih.gov It works by scanning a sharp tip attached to a cantilever across a sample surface and measuring the forces between the tip and the surface. nih.gov This allows for the visualization of individual molecules and their arrangement in monolayers. researchgate.net

In studies of self-assembled monolayers (SAMs), AFM is used to verify the formation of a continuous and atomically flat film. northwestern.edu For example, in the study of 4-bromostyrene (B1200502) monolayers on a silicon substrate, AFM confirmed the integrity of the monolayer. northwestern.edu AFM can be operated in different modes, such as tapping mode, to minimize damage to soft organic samples. beilstein-journals.org

AFM can also be used in force spectroscopy mode to probe the mechanical properties and interaction forces of molecules at the single-molecule level. nih.gov While direct AFM studies on this compound monolayers were not found, the technique's application to similar bromostyrene derivatives demonstrates its potential for characterizing the surface morphology and organization of this compound in thin films or on surfaces. northwestern.eduaps.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. toray-research.co.jp The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top few nanometers of the material being analyzed. toray-research.co.jp The binding energy of the photoelectrons is characteristic of each element, and shifts in this binding energy provide information about the chemical bonding state. toray-research.co.jpdiva-portal.org

In a detailed study of self-assembled monolayers (SAMs) formed from 4-bromostyrene on a Si(111) surface, XPS was employed to confirm the chemical bonding state of the monolayer. northwestern.edu High-resolution analysis of the Br 3d spectra revealed a single spin-orbit doublet with peaks at binding energies of 70.5 eV and 71.5 eV. northwestern.edu This specific doublet is attributed to bromine covalently bonded to a carbon atom (C-Br bond). northwestern.edu The findings from XPS analysis crucially indicated that the bromine atoms were preserved at the top of the self-assembled monolayer and were not bonded to the silicon substrate. northwestern.edu

Table 1: High-Resolution XPS Data for 4-Bromostyrene SAM on Si(111)

Spectral Region Peak Binding Energy (eV) Attribution
Br 3d 70.5 C-Br Bond
Br 3d 71.5 C-Br Bond

Data sourced from a study on 4-bromostyrene self-assembled monolayers. northwestern.edu

X-ray Reflectivity (XRR) and X-ray Standing Waves (XSW)

X-ray Reflectivity (XRR) is an analytical technique used to characterize thin films and multilayers, providing information on thickness, density, and surface/interface roughness. nist.gov X-ray Standing Waves (XSW) is a powerful technique that provides high-resolution information about the position of atoms at surfaces and interfaces. aps.org By generating a standing wave field with the interference between incident and reflected X-ray beams, the position of specific atoms can be determined with high precision by measuring the modulation of their fluorescence yield as the sample is scanned through a Bragg reflection. aps.org

These techniques were used in conjunction to perform a detailed structural characterization of 4-bromostyrene SAMs on a Si(111) surface. northwestern.edu XRR measurements indicated that the monolayer had a thickness of 8.50 Å and a molecular coverage corresponding to 46% of the surface silicon atoms. northwestern.edu Considering that density functional theory (DFT) calculations showed the length of a 4-bromostyrene molecule to be 8.89 Å, the thickness measured by XRR implies a molecular tilt angle of approximately 17°. northwestern.edu

The XSW technique was used to generate a three-dimensional map of the bromine atom distribution within the monolayer. northwestern.edu The results, in conjunction with the XRR data, suggested that the 4-bromostyrene molecules are tilted in a way that places the bromine atoms over the T4 sites of the Si(111) lattice at a height of 8.50 Å above the top silicon layer. northwestern.edu

Table 2: Structural Parameters of 4-Bromostyrene SAM from XRR and XSW Analysis

Parameter Value Technique
SAM Thickness 8.50 Å XRR
Molecular Coverage 46% XRR
Calculated Molecular Length 8.89 Å DFT
Implied Molecular Tilt Angle ~17° XRR / DFT
Br Atom Height 8.50 Å XSW / XRR

Data sourced from a study on 4-bromostyrene self-assembled monolayers. northwestern.edu

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. nih.gov It operates by bombarding a sample with high-energy X-rays, which causes the atoms in the sample to emit characteristic "secondary" or fluorescent X-rays. physicsopenlab.org The energy of these fluorescent X-rays is specific to each element, allowing for the identification and quantification of the elements present. physicsopenlab.org

In the characterization of 4-bromostyrene SAMs on a silicon surface, XRF was utilized to determine the atomic coverage of bromine. northwestern.edu The XRF analysis revealed a bromine atomic coverage of 50%. northwestern.edu This result was in close agreement with the molecular coverage of 46% determined by the independent XRR measurements, providing complementary evidence for the structure and density of the monolayer. northwestern.edu The technique has proven effective for quantifying bromine in biological and material samples. northwestern.edunih.gov

Reactivity and Reaction Mechanisms of Z Beta Bromostyrene

General Reactivity as an α,β-Unsaturated Aromatic Halide

(Z)-beta-Bromostyrene is an organic compound characterized by a bromine atom at the beta position of the styrene (B11656) molecule. Its structure, featuring a vinyl group, a bromine substituent, and a phenyl group, imparts significant reactivity, making it a valuable intermediate in organic synthesis. The presence of the bromine atom and the double bond in an α,β-unsaturated arrangement makes it highly reactive towards both nucleophiles and electrophiles. The reactivity of the C-Br bond is influenced by the electronic effects of the phenyl group and the geometric constraints of the Z-configuration.

The vinyl group in this compound participates in numerous chemical transformations, including various coupling reactions that are pivotal for creating complex organic structures. The bromine substituent on the ethylene (B1197577) group facilitates nucleophilic substitutions and metal-catalyzed transformations. This reactivity profile allows this compound to serve as a versatile starting material for the synthesis of a diverse range of organic molecules.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a common substrate in these reactions, which typically involve a metal catalyst, most notably palladium.

Heck Reactions: Palladium-Catalyzed C-C Bond Formation

The Heck reaction, a palladium-catalyzed process, is a powerful tool for forming substituted alkenes. wikipedia.org It involves the reaction of an unsaturated halide, such as this compound, with an alkene in the presence of a base and a palladium catalyst. wikipedia.org This reaction is a key method for substituting alkenes and was the first example of a carbon-carbon bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The general mechanism of the Heck reaction involves several key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. wikipedia.orgmdpi.com

Alkene Coordination: The alkene substrate coordinates to the palladium(II) complex. wikipedia.orgmdpi.com

Migratory Insertion: The alkene inserts into the palladium-carbon bond. wikipedia.orgmdpi.com

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. wikipedia.orgmdpi.com

Reductive Elimination: The active Pd(0) catalyst is regenerated by reductive elimination, often facilitated by a base. wikipedia.orgmdpi.com

Interestingly, when (Z)-β-bromostyrenes are used in Heck reactions, the products are often the trans (or E) olefins, indicating a potential isomerization during the reaction sequence. liv.ac.uk

A study on the Heck reaction of p-methoxy-β-bromostyrene with n-butyl vinyl ether catalyzed by palladium with various phosphine (B1218219) ligands demonstrated the formation of the corresponding coupled product. liv.ac.uk The use of bidentate ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) can lead to high regioselectivity. liv.ac.uk

Suzuki-Miyaura Couplings: Utility in Pharmaceutical Synthesis

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling reactions, widely used in the synthesis of biaryl compounds and other complex molecules, including pharmaceuticals. nih.gov This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.

The stereochemistry of the starting vinyl halide can be crucial. Studies have shown that the Suzuki-Miyaura coupling of (Z)-β-enamido triflates can lead to either retention or inversion of the double bond configuration depending on the palladium catalyst's ligand. nih.gov For instance, using Pd(PPh₃)₄ often results in retention of the Z-configuration, while Pd(dppf)Cl₂ can lead to the E-isomer. nih.gov

The reaction is of particular interest in the pharmaceutical industry due to the prevalence of sp³-hybridized carbons in drug candidates. nih.gov The development of efficient B-alkyl Suzuki-Miyaura cross-coupling reactions is therefore an active area of research. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions

Aryl Halide/TriflateBoronic Acid/EsterCatalyst SystemProductYield (%)Reference
(Z)-β-enamido triflateArylboronic acidPd(PPh₃)₄(Z)-β,β-diaryl-substituted enamide- nih.gov
(Z)-β-enamido triflateArylboronic acidPd(dppf)Cl₂(E)-β,β-diaryl-substituted enamide- nih.gov
(E)-β-bromostyreneAlkenylboronate(Ph₃P)₄Pd / NaOEt1,3-diene80 acs.org

This table is for illustrative purposes and does not represent an exhaustive list of all possible Suzuki-Miyaura reactions involving this compound derivatives.

Palladium(0)-Catalyzed Reactions with Organolithium Compounds

Palladium(0) complexes can catalyze the cross-coupling reaction between this compound and organolithium compounds, providing a stereoselective method for the synthesis of alkenes. orgsyn.orgorgsyn.org This method is notable for its simplicity and has been used to prepare a variety of alkenes. orgsyn.orgorgsyn.org

The reaction is typically carried out in a solvent like benzene (B151609), and the conditions are chosen to minimize side reactions such as the elimination of the alkenyl halide to form lithium acetylides. orgsyn.org The choice of solvent and dilution of the reaction mixture are critical for achieving high yields and stereoselectivity. orgsyn.org A highly reactive zerovalent palladium catalyst can be generated in situ from PdCl₂–PPh₃–CH₃Li. orgsyn.org

Table 2: Palladium-Catalyzed Reactions of (Z)-β-bromostyrene with Organolithium Compounds

Organolithium ReagentProductYield (%)
CH₃Li(Z)-β-methylstyrene90
C₄H₉Li(Z)-β-butylstyrene62
2-(N,N-dimethylamino)phenyllithium(Z)-β-[2-(N,N-dimethylamino)phenyl]styrene85

Data sourced from Organic Syntheses, Coll. Vol. 8, p.532 (1993); Vol. 62, p.39 (1984). orgsyn.org

Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful method for C-C bond formation, particularly for coupling two different electrophiles. acs.org This approach often involves the reduction of a nickel catalyst as part of the catalytic cycle. acs.org

In the context of this compound, nickel-catalyzed electrochemical XEC has been developed for the coupling of vinyl bromides with heteroaryl bromides. acs.org It has been observed that (E)-β-bromostyrene tends to dimerize more quickly than its (Z)-isomer under these conditions. acs.org

Furthermore, an electrochemically driven, nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with β-bromostyrene has been developed. nih.gov This method provides access to enantioenriched β-aryl homoallylic amines with excellent E-selectivity, proceeding in the absence of heterogeneous metal reductants. nih.gov Redox neutral electrochemical C(sp²)−C(sp³) cross‐coupling reactions of β‐bromostyrene with benzylic trifluoroborates have also been reported using nickel catalysts. researchgate.netchemrxiv.org

Copper-Catalyzed Cross-Coupling Reactions

While palladium and nickel are the most common catalysts for cross-coupling reactions, copper-based systems also play a significant role. Copper-catalyzed cross-coupling reactions have been employed for various transformations involving vinyl halides. For instance, copper-catalyzed coupling of amides and carbamates with vinyl halides has been reported. sharif.edu

In some cases, copper salts are less effective than palladium or nickel catalysts and can lead to side reactions like homocoupling. nih.gov However, synergistic effects of iron and copper have been explored for the alkynylation of aryl halides, suggesting the potential for bimetallic catalytic systems in cross-coupling reactions. nitrkl.ac.in

Role of Ligand Systems and Catalyst Optimization in Cross-Coupling Stereoselectivity

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The stereochemical outcome of these reactions when using this compound is highly dependent on the catalyst system, particularly the choice of ligands.

In palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, the ligand bound to the palladium center plays a crucial role in maintaining the Z-configuration of the double bond in the product. It has been observed that the use of certain phosphine ligands can lead to unexpected losses in stereochemistry in Stille reactions involving (Z)-alkenyl halides. researchgate.net However, the development of specific reaction conditions can result in highly stereoselective cross-couplings. researchgate.net For instance, in the Suzuki coupling of 2-bromo-1,3-dienes, the stereochemistry of the product (retention vs. inversion) can be controlled by the polarity of the solvent. researchgate.net

Similarly, in photocatalyzed Csp3-Csp2 bond-forming cross-coupling reactions, the choice of photocatalyst can dictate the stereochemical outcome. Studies have shown that a 4CzIPN photocatalyzed cross-coupling of a carboxylic acid with this compound can lead exclusively to the E-product, indicating that the stereochemistry is not dictated by the starting haloalkene. nsf.gov

The optimization of catalyst systems extends to other types of cross-coupling as well. In nickel-catalyzed electrochemical cross-electrophile coupling of vinyl bromides with heteroaryl bromides, the stereoselectivity of the coupling of bromostyrene was found to be influenced by the nature of the heteroaryl bromide. acs.org

Table 1: Ligand and Catalyst Effects on Cross-Coupling of this compound

Cross-Coupling Reaction Catalyst/Ligand System Stereochemical Outcome Reference
Stille Coupling Palladium-phosphine complexes Ligand-dependent, can lead to loss of stereochemistry researchgate.net
Suzuki Coupling Palladium with varied solvent polarity Retention or inversion of configuration researchgate.net
Photocatalyzed Csp3-Csp2 Coupling 4CzIPN Exclusive formation of E-product nsf.gov

Nucleophilic Substitution Reactions

The bromine atom in this compound is susceptible to replacement by various nucleophiles, proceeding through different mechanistic pathways.

This compound undergoes nucleophilic substitution reactions with a range of nucleophiles, often catalyzed by transition metals. For example, it can react with selenolate anions, generated in situ, to afford the corresponding vinyl selenides with retention of stereochemistry. semanticscholar.org Similarly, the reaction with thiolates can produce vinyl sulfides. conicet.gov.ar These reactions highlight the utility of this compound in introducing heteroatoms at the vinylic position while controlling the geometry of the double bond.

The reaction of this compound with carbon-derived anions, such as organolithium reagents, often proceeds via a vinylic nucleophilic substitution (SNV) mechanism. The palladium(0)-catalyzed reaction of this compound with organolithium compounds is a method for the stereoselective synthesis of alkenes. orgsyn.org For example, the reaction with 2-(N,N-dimethylamino)phenyllithium in the presence of a palladium catalyst yields (Z)-β-[2-(N,N-dimethylamino)phenyl]styrene with high stereospecificity. orgsyn.org It is noted that prolonged reaction times can sometimes lead to isomerization of the product. orgsyn.org

Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by electrophiles, leading to addition products.

The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene, can be applied to this compound. wikipedia.org In the presence of an acid catalyst, formaldehyde (B43269) can react with this compound. acs.org Depending on the reaction conditions, this can lead to the formation of cyclic adducts. For instance, with an excess of formaldehyde and low reaction temperatures, a 1,3-dioxane (B1201747) can be formed. wikipedia.org Specifically, the reaction can yield 4-phenyl-5-bromo-1,3-dioxanes. Recent studies have focused on developing catalytic asymmetric intermolecular Prins reactions to produce enantioenriched 1,3-dioxanes from styrenes and paraformaldehyde using chiral Brønsted acid catalysts. acs.orgnih.gov

The addition of halogens, such as bromine, to the double bond of styrenes is a classic example of an electrophilic addition reaction. The mechanism typically involves the formation of a cyclic bromonium ion intermediate. cdnsciencepub.commasterorganicchemistry.com This intermediate is then attacked by a bromide ion from the side opposite to the bromonium ion bridge, resulting in anti-addition of the two bromine atoms. masterorganicchemistry.comlibretexts.org

For styrene and its derivatives, the intermediate may have more character of an open benzylic cation due to the stabilization provided by the phenyl group. researchgate.net This can sometimes lead to a decrease in stereospecificity, with both syn- and anti-addition products being formed. siue.edu The stereochemical outcome can also be influenced by the solvent polarity. cdnsciencepub.com

Table 2: Summary of Halogen Addition to Styrenes

Reactant Reagent Key Intermediate Stereochemical Outcome Reference
Styrene Br₂ Unsymmetrical bromonium ion Predominantly anti-addition cdnsciencepub.com

Radical Reactions and Photochemistry

This compound participates in a variety of reactions involving radical intermediates, often initiated by photochemical means or through interaction with radical-generating reagents.

The reaction of beta-bromostyrene (B74151) with dinitrogen tetroxide or its equivalents proceeds through a radical pathway. acs.org For instance, the radical nitration of similar substrates like 2-bromo-2-fluorostyrenes using iron(III) nitrate (B79036) nonahydrate, which generates nitrogen dioxide, results in a nitration-debromination sequence. tesisenred.net This process is highly stereoselective, yielding (Z)-α-fluoro-nitroalkenes exclusively. tesisenred.net The reaction is initiated by the radical addition of nitrogen dioxide to the alkene. acs.orgtesisenred.net This methodology provides a route to synthesize β-nitrostyrene from β-bromostyrene via a radical mechanism. acs.org

Recent studies have demonstrated that this compound can form halogen-bonding (HaB) complexes with various nucleophiles, which can then be activated by visible light. researchgate.netmit.edudeepdyve.comthieme-connect.de A halogen bond is a directional interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a nucleophilic electron donor. mit.eduacs.org In the case of beta-bromostyrene, it acts as the halogen-bond donor, forming a complex with acceptors like sulfinate salts, phosphorothioate (B77711) salts, or thiocyanate (B1210189) salts. researchgate.netdeepdyve.com

The formation of these HaB complexes, which are a type of electron donor-acceptor (EDA) complex, gives rise to a charge-transfer band that can be observed with UV-vis analysis. researchgate.netmit.edu Irradiation with visible light (e.g., 370-427 nm) promotes the photochemical fragmentation of this complex. researchgate.netdeepdyve.com This fragmentation involves the reduction of the carbon-bromine bond, leading to the generation of two distinct radical species: a carbon-centered alkenyl radical and a radical derived from the nucleophile (e.g., a sulfur-centered radical). researchgate.netmit.edu These radicals can then recombine to form a new cross-coupling product. mit.edu This method provides a general, catalyst-free pathway for creating new bonds to the vinyl carbon under mild, light-driven conditions. researchgate.netthieme-connect.de

The photochemical fragmentation of halogen-bonding complexes of beta-bromostyrene is a direct route to generating highly reactive alkenyl radical intermediates. researchgate.netmit.edu Mechanistic investigations propose that the fragmentation of the photoexcited complex leads to the formation of an angular, π-type alkenyl radical. mit.edu This species exists in equilibrium with its corresponding linear, σ-type vinyl radical isomer. mit.edu

In some reaction contexts, these generated vinylic radicals can undergo self-isomerization to the thermodynamically more stable isomer. For example, in the preparation of potassium vinyltrifluoroborate salts where radical species were detected, the isomerization of the double bond from Z to E was observed, proceeding through a vinylic radical intermediate. Conversely, in some metal-catalyzed coupling reactions, if a radical intermediate is formed, it may rebound with a coupling partner faster than radical inversion can occur, thus leading to retention of the original stereochemistry. However, isomerization from the (Z) to the (E) configuration can occur under certain conditions, such as prolonged reaction times in some palladium-catalyzed couplings.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to detect species with unpaired electrons, such as free radicals. For highly reactive, short-lived radicals, a method known as spin trapping is employed. This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct, which can then be detected and characterized by EPR. The resulting EPR spectrum, particularly its hyperfine coupling constants, can provide information to identify the original trapped radical. Common spin traps include nitrones like PBN (α-phenyl-N-tert-butylnitrone) and C-nitroso compounds like DBNBS (3,5-dibromo-4-nitrosobenzenesulfonate).

This technique has been specifically applied to reactions involving this compound. In a study on the synthesis of potassium vinyltrifluoroborate salts, EPR spin trapping experiments were conducted to identify radical species that promoted the unexpected isomerization of the vinylic double bond. When this compound was used to generate a Z-vinyllithium intermediate in the presence of nBuTeBu, radical species were detected using DBNBS as the spin trap. The experiments successfully identified radical adducts, supporting a mechanism based on the homolytic cleavage of the Te-nBu bond.

Table 1: EPR Spin Trapping Control Experiments Involving this compound Intermediates.
EntryReactants and ConditionsDBNBS Radical Adducts Detected?EPR Hyperfine Constants (G) aNEPR Hyperfine Constants (G) aH
1BuTeCH=CHPh + nBuLi + DBNBSYes21.60.7
2LiCH=CHPh (from this compound) + B(OiPr)3 + DBNBSYes (complex signal)--
3BuTeBu + DBNBSNo--
4nBuLi + DBNBSNo--
5B(OiPr)3 + DBNBSNo--

Elimination Reactions

Elimination reactions represent a key aspect of the reactivity of this compound, particularly under basic conditions, leading to the formation of alkynes.

This compound can undergo elimination of hydrogen bromide (HBr) to form phenylacetylene (B144264) when treated with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This type of reaction is a crucial transformation in organic synthesis. The mechanism for the elimination from vinylic halides can be highly stereospecific. The synthesis of (Z)-β-bromostyrenes from anti-3-aryl-2,3-dibromopropanoic acids proceeds with high stereoselectivity, which is explained by a simultaneous loss of carbon dioxide and a bromide ion during a trans-β-elimination.

In related systems, DBU-promoted elimination reactions of vicinal dibromoalkanes show high regioselectivity, which is influenced by the electronic effects of adjacent functional groups. For this compound, the elimination reaction to form the alkyne involves the abstraction of the vinylic proton by the base. This can proceed through an E2 or E1cB (Elimination, Unimolecular, conjugate Base) mechanism. An E1cB-type mechanism has been proposed for the elimination from β-bromostyrene to form phenylacetylide under lithiation conditions. The use of DBU is common for promoting such dehydrohalogenation reactions to convert vinyl halides into alkynes.

E1cb Mechanistic Pathways

The elimination reaction of this compound can proceed through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism, particularly under basic conditions. wikipedia.orgmasterorganicchemistry.com This pathway is distinct from E1 or E2 mechanisms and is characterized by a two-step process. wikipedia.org The essential requirements for a reaction to follow an E1cb route are the presence of an acidic hydrogen on the β-carbon and a relatively poor leaving group on the α-carbon. wikipedia.org

The E1cb mechanism involves:

Deprotonation: A base abstracts a proton from the β-carbon (the carbon bearing the phenyl group) to form a carbanion intermediate. wikipedia.orgmasterorganicchemistry.com This carbanion is the conjugate base of the starting material, hence the "cB" in the mechanism's name. wikipedia.org The stability of this carbanion is crucial; in the case of beta-bromostyrene, the negative charge is stabilized by the adjacent phenyl group.

Elimination of the Leaving Group: The lone pair of electrons on the carbanion then expels the leaving group (bromide) from the α-carbon, resulting in the formation of a new π-bond. wikipedia.orgmasterorganicchemistry.com

Studies on the base-induced dehydrobromination of beta-bromostyrene provide evidence for this pathway. Research involving trans-β-bromostyrene under phase-transfer catalysis (PTC) conditions suggests that the reaction likely follows an irreversible E1cb mechanism. sciencemadness.org A key finding supporting this was a hydrogen/deuterium (B1214612) exchange experiment. When the reaction was performed in a D₂O medium, complete H/D exchange was observed at the β-carbon in the unreacted starting material, while no deuterium was incorporated at the α-carbon. sciencemadness.org This indicates the formation of a carbanion at the β-position, a hallmark of the E1cb pathway. sciencemadness.org

The rate of the E1cb reaction is determined by the slowest step, which is the initial deprotonation to form the carbanion. stackexchange.com The stability of this intermediate is paramount, and factors that stabilize the negative charge will favor this mechanism. wikipedia.org For some substrates, the rate of reaction can increase with "lousier" (i.e., less effective) leaving groups, as these can provide inductive stabilization to the negative charge of the carbanion. stackexchange.com In the decarboxylative elimination of related compounds to form (Z)-β-bromostyrene, the resulting 1-bromovinyl carbanion is noted to be stabilized by the bromine substituent. acs.org

Table 1: Key Features of the E1cb Mechanism for β-Bromostyrene

Feature Description Reference
Mechanism Type Two-step elimination via a conjugate base. wikipedia.orgmasterorganicchemistry.com
Step 1 Reversible or irreversible deprotonation of the β-hydrogen to form a carbanion. sciencemadness.org
Step 2 Elimination of the bromide leaving group to form an alkyne. wikipedia.org
Key Intermediate Stabilized carbanion (conjugate base). wikipedia.orgsciencemadness.org
Supporting Evidence H/D exchange at the β-carbon of unreacted trans-β-bromostyrene. sciencemadness.org

| Favorable Conditions | Presence of a moderate to strong base. | wikipedia.org |

Competing Elimination to Alkyne Formation

Under specific reaction conditions, this compound can undergo a competing elimination reaction to form the corresponding alkyne, phenylacetylene. researchgate.net This dehydrobromination is a common pathway for vinyl halides that possess a vinylic hydrogen. researchgate.netresearchgate.net The choice of reagents and reaction conditions is critical in determining whether substitution or elimination to an alkyne will be the predominant outcome. doubtnut.com Generally, strong and bulkier bases combined with high temperatures tend to favor elimination reactions. doubtnut.com

The formation of an alkyne from a vinyl halide can be considered a β-elimination reaction. doubtnut.com This transformation is a convenient method for synthesizing terminal alkynes. researchgate.net Research has shown that both (E)- and (Z)-isomers of β-bromostyrene can be converted to phenylacetylene. researchgate.netchemeurope.com

A notable example of this competing reaction is observed in the context of palladium-catalyzed coupling reactions. While (Z)-bromostyrene reacts with methylmagnesium iodide in the presence of a palladium catalyst to yield the coupled product, (Z)-propenylbenzene, using a more reactive reagent like methyllithium (B1224462) changes the outcome. chemeurope.com With methyllithium, the palladium catalyst is not recycled quickly enough, and an elimination reaction to form the alkyne (phenylacetylene) predominates. chemeurope.com

Phase-transfer catalysis (PTC) has also been employed to facilitate the dehydrobromination of beta-bromostyrene to phenylacetylene. researchgate.net In systems containing potassium hydroxide (B78521) and a phase-transfer catalyst, the addition of a catalytic amount of a lipophilic alcohol can promote the formation of phenylacetylene. researchgate.net

Table 2: Conditions Favoring Alkyne Formation from β-Bromostyrene

Reagent/Condition Substrate Outcome Reference
Methyllithium (Z)-bromostyrene Predominant elimination to phenylacetylene over Pd-catalyzed coupling. chemeurope.com
Potassium Hydroxide (KOH) / Lipophilic Alcohol (catalytic) beta-bromostyrene Formation of phenylacetylene. researchgate.net

Applications in Advanced Organic Synthesis

Precursor for Substituted Alkenes and Acetylenes

(Z)-β-Bromostyrene is widely utilized as a precursor for the synthesis of substituted alkenes and their corresponding acetylenes. orgsyn.org As a vinyl halide, it readily participates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the stereospecific formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the vinyl framework.

For instance, palladium-catalyzed coupling reactions with organoboron compounds (Suzuki coupling) or organotin compounds (Stille coupling) can replace the bromine atom with various alkyl, aryl, or vinyl groups, leading to the formation of diverse substituted styrenes with retained Z-configuration. Furthermore, reaction with terminal alkynes under Sonogashira conditions provides a direct route to conjugated enynes, which are valuable intermediates in organic synthesis. The ability to transform (Z)-β-bromostyrene into acetylenes is another key application, typically achieved through elimination reactions.

Role in Total Synthesis of Complex Natural Products and Antibiotics

The utility of (Z)-β-bromostyrene as a versatile building block extends to the total synthesis of complex natural products and antibiotics. orgsyn.orgorganic-chemistry.org Its capacity to undergo stereospecific cross-coupling reactions makes it an invaluable tool for constructing the intricate carbon skeletons of these biologically active molecules. Synthetic chemists leverage the reactivity of the vinyl bromide to forge key bonds in multi-step syntheses, where maintaining precise stereochemistry is paramount. The reliability and predictability of reactions involving (Z)-β-bromostyrene allow for its incorporation into complex synthetic pathways, contributing to the efficient assembly of target molecules with significant pharmaceutical or biological properties.

Synthesis of Cinnamic Acid Derivatives (e.g., Cinnamonitriles)

(Z)-β-Bromostyrene serves as a key starting material in the synthesis of various cinnamic acid derivatives, most notably cinnamonitriles. orgsyn.orgorganic-chemistry.org A one-pot method has been developed for the preparation of cinnamonitriles utilizing β-bromostyrene. orgsyn.orgorganic-chemistry.org This transformation is significant as cinnamic acid derivatives are important compounds in the pharmaceutical, fragrance, and materials industries. The reaction typically involves the displacement of the bromide with a cyanide nucleophile, often facilitated by a catalyst. This process provides an efficient route to these valuable compounds, showcasing another facet of (Z)-β-bromostyrene's synthetic utility.

Table 1: Synthesis of Cinnamic Acid Derivatives from β-Bromostyrene

Starting Material Product Class Specific Example Reaction Type

Formation of Fluorinated Compounds (e.g., α,α-difluoro-4-phenyl-3-butenoate)

In the field of organofluorine chemistry, (Z)-β-bromostyrene has been employed in the preparation of specialized fluorinated compounds. Specifically, it has been used to prepare pure ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate. orgsyn.orgorganic-chemistry.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, making this a critical area of research, particularly in drug discovery. The use of (Z)-β-bromostyrene as a scaffold for creating such fluorinated derivatives highlights its importance in accessing novel chemical entities with potentially enhanced functionalities.

Generation of Specific Alkenes (e.g., β-tert-butylstyrene, 1,3-diphenyl-1-butene)

The strategic use of (Z)-β-bromostyrene in cross-coupling reactions allows for the precise generation of specific, and often sterically hindered, alkenes. Notable examples include the synthesis of β-tert-butylstyrene and 1,3-diphenyl-1-butene. orgsyn.orgorganic-chemistry.org

The synthesis of β-tert-butylstyrene is achieved through a cross-coupling reaction with tert-butylmagnesium chloride, a Grignard reagent, in the presence of a dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) catalyst. orgsyn.orgorganic-chemistry.org This reaction demonstrates the ability to form carbon-carbon bonds between a vinyl halide and a bulky alkyl group. Similarly, (Z)-β-bromostyrene is a precursor in the preparation of 1,3-diphenyl-1-butene, further illustrating its role in constructing substituted alkene frameworks. orgsyn.orgorganic-chemistry.org

Table 2: Synthesis of Specific Alkenes using β-Bromostyrene

Target Alkene Reagents Catalyst
β-tert-butylstyrene tert-butylmagnesium chloride dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II)

Building Block for Heterocyclic Compounds (e.g., γ-but-2-enolactone)

(Z)-β-Bromostyrene also functions as a valuable building block in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. One specific application is its use in preparing γ-but-2-enolactone. orgsyn.orgorganic-chemistry.org This transformation is accomplished by reacting (Z)-β-bromostyrene with nickel carbonyl in the presence of alkynes. orgsyn.orgorganic-chemistry.org This reaction constructs the lactone ring system, demonstrating how a relatively simple starting material can be elaborated into a more complex, cyclic architecture.

Construction of Organosulfur and Organoselenium Architectures

The reactivity of the carbon-bromine bond in (Z)-β-bromostyrene makes it a suitable substrate for forming carbon-sulfur (C-S) and carbon-selenium (C-Se) bonds, which are key linkages in various functional materials and biologically active compounds. Palladium-catalyzed cross-coupling reactions provide a general method for this transformation. For instance, the reaction of (Z)-β-bromostyrene with lithium thiolates yields the corresponding alkenyl sulfides stereoselectively. orgsyn.org

This methodology allows for the synthesis of (Z)-styryl sulfides, which are important structural motifs. While specific examples with selenium nucleophiles are less commonly detailed, the principles of transition-metal-catalyzed cross-coupling are broadly applicable. Nickel and palladium catalysts are well-known to facilitate the coupling of vinyl halides with a wide range of organosulfur and organoselenium nucleophiles, thus enabling the construction of diverse organosulfur and organoselenium architectures from (Z)-β-bromostyrene.

Table 3: List of Chemical Compounds Mentioned

Compound Name
(Z)-beta-Bromostyrene
Substituted Alkenes
Substituted Acetylenes
Cinnamonitriles
Cinnamic Acid
Ethyl α,α-difluoro-4-phenyl-3-butenoate
β-tert-butylstyrene
1,3-diphenyl-1-butene
γ-but-2-enolactone
Organosulfur Compounds
Organoselenium Compounds
tert-butylmagnesium chloride
dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II)
Nickel Carbonyl
Lithium Thiolates

Polymer Chemistry Applications

While bromostyrenes, in general, are used in polymer chemistry, particularly for imparting fire-resistant properties to copolymers, specific research detailing the polymerization of the this compound isomer is limited in the available literature.

No specific studies detailing the synthesis of homopolymers or copolymers directly from the this compound monomer to achieve unique properties were identified in the searched scientific literature.

Information regarding the specific application of this compound as a monomer or functional initiator in Atom Transfer Radical Polymerization (ATRP) for the synthesis of block copolymers could not be found in the reviewed scientific literature. ATRP is a robust method for creating well-defined block copolymers from various monomers, such as styrene (B11656) and acrylates, but its direct use with this compound is not documented in the available sources.

Role in Dye and Pigment Chemistry

Beta-Bromostyrene (B74151) is recognized as an important raw material and intermediate used in the synthesis of dyestuffs rsc.org. It serves as a precursor molecule that can be chemically modified to create larger, more complex structures with chromophoric (color-bearing) properties. While it is not a dye or pigment itself, its chemical structure provides a foundation for building dye molecules. The specific dyes or pigments derived from this compound are not detailed in the available literature, but its role as an intermediate in the dyestuff industry is established rsc.org.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules and reaction mechanisms.

The synthesis of (Z)-beta-bromostyrene often involves the electrophilic addition of hydrogen bromide (HBr) to phenylacetylene (B144264). DFT calculations are instrumental in elucidating the mechanism of such reactions by mapping the potential energy surface, identifying intermediates, and characterizing transition states.

A plausible reaction pathway for the hydrobromination of phenylacetylene to form beta-bromostyrene (B74151) involves the formation of a vinyl cation intermediate. DFT calculations can model the energetics of this process, including the activation energy barriers for the formation of both the (Z) and (E) isomers. The transition state for the protonation of the alkyne would be a key focus, revealing the geometry and charge distribution as the H-Br bond is broken and a new C-H bond is formed.

A DFT study on the bromination of substituted alkynes, including phenylacetylene, with molecular bromine (Br₂), provides insights into the types of intermediates and transition states that can be computationally characterized. acs.orgnih.gov Although this reaction leads to a dibromoalkene, the methodology for locating transition states for the addition to the triple bond is analogous. The study identified transition states for both concerted and stepwise pathways, demonstrating the capability of DFT to distinguish between different mechanistic possibilities. acs.orgnih.gov

For the hydrobromination of phenylacetylene, DFT calculations would likely explore the following:

Initial Complex Formation: The interaction between HBr and phenylacetylene to form a pre-reaction complex.

Protonation Step: The transition state for the transfer of a proton from HBr to one of the acetylenic carbons. This is often the rate-determining step. The regioselectivity (Markovnikov vs. anti-Markovnikov) would be determined by the relative energies of the two possible vinyl cation intermediates.

Nucleophilic Attack: The subsequent attack of the bromide ion on the vinyl cation to form the final product. The stereochemistry of this step determines the Z/E ratio of the product.

The calculated energies of the transition states leading to the (Z) and (E) isomers would allow for a theoretical prediction of the kinetic product distribution.

Reaction StepComputational MethodKey Findings (Inferred for Hydrobromination)
Protonation of PhenylacetyleneDFT (e.g., B3LYP/6-31G)Identification of the transition state; determination of the activation energy barrier.
Bromide attack on vinyl cationDFT (e.g., B3LYP/6-31G)Analysis of the approach trajectory of the bromide ion, leading to either (Z) or (E) product.

DFT calculations are highly effective for determining the stable conformations and optimized molecular geometries of molecules. For this compound, the primary conformational degree of freedom is the rotation around the single bond connecting the phenyl ring and the vinyl group.

A full geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would provide detailed information on bond lengths, bond angles, and dihedral angles. It is expected that the most stable conformation of this compound is planar, or nearly so, to maximize the conjugation between the pi-system of the phenyl ring and the double bond of the vinyl group.

Computational studies on styrene (B11656) itself have shown that the planar conformation is the most stable, although the potential energy surface for rotation around the phenyl-vinyl bond is relatively flat. researchgate.net The introduction of a bulky bromine atom in the Z-position might introduce some steric strain that could lead to a slight deviation from planarity. DFT calculations could precisely quantify this effect by calculating the rotational barrier and the energy difference between the planar and non-planar transition states for rotation.

A theoretical study on the structure of related carotenoids using DFT has demonstrated the reliability of the B3LYP/6-31G(d) level of theory for optimizing geometries of conjugated systems. nih.govresearchgate.net This level of theory would be appropriate for an initial investigation of this compound's geometry.

ParameterExpected Value (based on related structures)
C=C bond length~1.34 Å
C-Br bond length~1.89 Å
C-Ph bond length~1.48 Å
Torsional angle (Ph-C=C)~0° (for the most stable conformer)

Molecular Dynamics Simulations (Potential for Future Research)

Reactive MD simulations, using force fields like ReaxFF, could potentially model the formation of this compound from phenylacetylene and HBr, providing a dynamic picture of the reaction pathway. ntnu.no More commonly, classical MD simulations could be employed to study:

Solvation Effects: How solvent molecules arrange around this compound and how this affects its conformational preferences and reactivity.

Polymer Interactions: The behavior of this compound as a monomer in polymerization reactions or as an additive in a polymer matrix. MD simulations have been used to study the growth of polystyrene chains from styrene monomers. acs.org

Condensed-Phase Properties: Predicting properties like diffusion coefficients and local structure in the liquid state.

The development of an accurate force field for this compound would be a prerequisite for meaningful classical MD simulations. This would involve parameterizing the bonded and non-bonded interactions based on quantum mechanical calculations.

Computational Modeling of Stereoselectivity

The formation of this compound versus its (E)-isomer is a question of stereoselectivity. Computational modeling, particularly with DFT, can be a powerful tool to understand and predict the factors that control this selectivity.

The stereochemical outcome of the hydrobromination of alkynes is often dependent on the reaction mechanism. A concerted anti-addition of HBr would lead to the (E)-isomer, while a stepwise mechanism involving a vinyl cation intermediate could potentially lead to a mixture of (Z) and (E) isomers. The relative stability of the transition states leading to the syn- and anti-addition products will determine the kinetic stereoselectivity.

DFT calculations can be used to model these different reaction pathways and their associated transition states. For example, a computational study on the NHC-catalyzed activation of an α-bromo enal used DFT to investigate the mechanism and origin of stereoselectivity, highlighting the role of non-covalent interactions in determining the preferred stereochemical outcome. rsc.org A similar approach could be applied to the synthesis of this compound to understand how factors like the solvent, temperature, and any catalysts might influence the Z/E ratio.

Furthermore, computational models can explore the thermodynamic stability of the (Z) and (E) isomers. By calculating the Gibbs free energy of both isomers, it is possible to predict their equilibrium distribution. Generally, the (E)-isomer of beta-bromostyrene is expected to be thermodynamically more stable due to reduced steric hindrance between the phenyl group and the bromine atom. Therefore, the formation of the (Z)-isomer is likely under kinetic control.

Factor Influencing StereoselectivityComputational Approach
Reaction Mechanism (Concerted vs. Stepwise)DFT calculation of potential energy surfaces for different pathways.
Transition State EnergiesDFT optimization of transition state geometries and calculation of activation energies.
Thermodynamic Product StabilityDFT calculation of the Gibbs free energies of the (Z) and (E) isomers.
Solvent EffectsImplicit or explicit solvent models in DFT calculations to assess their impact on transition state energies.

Research in Medicinal Chemistry and Biological Activity

Precursor for Pharmaceutical Compounds

(Z)-beta-Bromostyrene serves as a key intermediate in the synthesis of a variety of organic molecules, including those with potential pharmaceutical value. chemicalbook.comsigmaaldrich.com It is utilized in the preparation of substituted alkenes and corresponding acetylenes, which are common structural motifs in natural products and antibiotics. chemicalbook.comsigmaaldrich.com The stereospecificity of the (Z)-isomer is particularly valuable, as it allows for the controlled synthesis of complex molecules where geometric isomerism is critical for biological activity. Its role as a precursor is highlighted in its use in palladium(0)-catalyzed reactions with organolithium compounds, a method that facilitates the stereoselective preparation of various alkenes. orgsyn.org This reactivity makes it an important raw material for organic synthesis in the pharmaceutical and agrochemical industries. lookchem.com

Exploration of Antimicrobial Potential of Derivatives

While research on the direct antimicrobial properties of this compound is limited, studies on structurally related compounds, such as β-nitrostyrene derivatives, have shown significant antimicrobial activity. These analogous compounds have been investigated against a range of Gram-positive and Gram-negative bacteria as well as fungi. rmit.edu.au For instance, certain β-methyl-β-nitrostyrene derivatives have been identified as potential antimicrobial agents for clinical use. rmit.edu.au The exploration extends to flavonoids where halogenation with bromine has been shown to enhance their affinity for biological targets, suggesting a strategy that could be applicable to bromostyrene derivatives. mdpi.com The presence of the bromo-vinyl group provides a reactive site for further chemical modification, allowing for the synthesis of new derivatives with potential antimicrobial efficacy.

Strategies for Enhancing Biological Properties Through Structural Modification

Design and Synthesis of Photoaffinity Labels Incorporating this compound Moieties

Photoaffinity labeling is a powerful technique used to identify and study interactions within biological systems, such as ligand-receptor binding. ias.ac.in The this compound scaffold has been successfully incorporated into the design of such labels. A convenient and stereoselective synthesis has been developed for this compound molecules that contain a trifluoromethyldiazirine group, a common photo-reactive unit. nih.gov This method involves the stereoselective reduction of a corresponding β,β-dibromostyrene derivative without affecting the photophore. nih.gov A key advantage of this synthetic route is the potential to easily introduce deuterium (B1214612), which can be used as a mass spectrometric tag to detect and identify the components that have been photolabeled. nih.gov

Table 1: Synthesis of a this compound Photoaffinity Label Precursor

Precursor Key Reagent Product Feature Source

Role in Combinatorial Organic Synthesis for Biologically Active Compounds

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules, creating a "library" that can be screened for biological activity. This compound is a valuable substrate for such synthetic strategies due to its utility in various cross-coupling reactions, which are cornerstones of modern organic synthesis. sharif.edu Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the efficient and stereospecific formation of carbon-carbon bonds. sharif.edu By using this compound as a starting scaffold, chemists can systematically attach a wide variety of different chemical fragments, rapidly generating a diverse library of compounds for screening in drug discovery programs. researchgate.net This approach is significant for the synthesis of complex bioactive natural products and potential synthetic pharmaceuticals. researchgate.net

Metabolic Pathways and Biotransformation Studies

Understanding the metabolic fate of a chemical compound is crucial for assessing its biological activity and potential toxicity. Studies on beta-bromostyrene (B74151) have provided insights into its biotransformation pathways.

The administration of beta-bromostyrene to animal models, including rats, rabbits, and marmosets, leads to its metabolism via the mercapturic acid pathway. nih.gov This major detoxification route for electrophilic compounds begins with conjugation to glutathione (B108866), a reaction that can lead to a decrease in hepatic glutathione levels. nih.govnih.gov Following glutathione conjugation, the molecule undergoes sequential enzymatic cleavage and N-acetylation to form mercapturic acids, which are then excreted in the urine. nih.gov In the case of beta-bromostyrene, two distinct mercapturic acids have been identified as metabolites in all three species studied. nih.gov Mass spectrometry has been instrumental in elucidating their structures. nih.gov

Table 2: Identified Mercapturic Acid Metabolites of beta-Bromostyrene

Metabolite Name Structural Information Method of Identification Source
N-acetyl-S-(2-hydroxy-2-phenyl-1-bromoethyl)-cysteine Readily converts to the other identified mercapturic acid Mass Spectrometry nih.gov

Conversion to Mandelic Acid and Other Metabolites

Research has demonstrated that beta-bromostyrene undergoes metabolic conversion in several species, leading to the formation of various metabolites, with mandelic acid being a notable product. nih.gov The metabolic processes primarily involve pathways designed to increase the water solubility of the compound, thereby facilitating its excretion from the body.

The administration of beta-bromostyrene has been observed to result in a notable decrease in the levels of hepatic glutathione. nih.gov This finding strongly suggests that a key metabolic route for this compound involves conjugation with glutathione, a crucial endogenous antioxidant. This pathway, known as the mercapturic acid pathway, is a common detoxification mechanism for electrophilic compounds.

Following glutathione conjugation, further enzymatic processing leads to the formation of mercapturic acids, which are N-acetylcysteine conjugates. nih.gov In studies involving rats, rabbits, and marmosets, two distinct mercapturic acids have been identified as metabolites of beta-bromostyrene. nih.gov One of these has been identified as N-acetyl-S-(2-hydroxy-2-phenyl-1-bromoethyl)-cysteine, which can be readily converted to N-acetyl-S-(1-phenyl-2-bromo-2-ethenyl)-cysteine. nih.gov Mass spectrometric analysis suggests the second mercapturic acid is likely N-acetyl-S-(1-hydroxy-2-phenylethyl)cysteine. nih.gov

Concurrent with the formation of mercapturic acids, mandelic acid has been consistently detected as a metabolite in all three species studied. nih.gov The precise enzymatic steps leading to the formation of mandelic acid from beta-bromostyrene are not fully elucidated in the available literature but likely involve oxidative pathways acting on the vinyl side chain of the molecule.

Identified Metabolites of beta-Bromostyrene

Metabolite NameSpecies Detected In
Mandelic AcidRat, Rabbit, Marmoset
N-acetyl-S-(2-hydroxy-2-phenyl-1-bromoethyl)-cysteineRat, Rabbit, Marmoset
N-acetyl-S-(1-phenyl-2-bromo-2-ethenyl)-cysteineRat, Rabbit, Marmoset
N-acetyl-S-(1-hydroxy-2-phenylethyl)cysteineRat, Rabbit, Marmoset

Environmental Fate and Interaction Studies

Degradation Pathways in Environmental Matrices

(Z)-beta-Bromostyrene can be released into the environment, where it is subject to degradation through several abiotic and biotic pathways. The primary routes of transformation include reactions with atmospheric radicals and potential photolytic processes.

In the atmosphere, this compound is expected to exist predominantly in the vapor phase. nih.gov Its primary degradation mechanism in this compartment is the reaction with photochemically-produced hydroxyl (•OH) radicals. nih.gov This reaction is a significant factor in determining the atmospheric lifetime of the compound. The rate constant for the vapor-phase reaction of beta-bromostyrene (B74151) with hydroxyl radicals has been estimated, leading to a calculated atmospheric half-life of approximately 22 hours. nih.gov This relatively short half-life suggests that this compound is not likely to persist for long periods in the atmosphere or undergo long-range transport. nih.gov

Table 8.1: Atmospheric Degradation of beta-Bromostyrene

Degradation Process Reactant Estimated Rate Constant (at 25 °C) Estimated Atmospheric Half-life
Oxidation Hydroxyl Radicals (•OH) 1.7 x 10⁻¹¹ cm³/molecule-sec ~22 hours
Ozonolysis Ozone (O₃) 2.2 x 10⁻¹⁸ cm³/molecule-sec ~6 days

Data sourced from estimations for beta-bromostyrene (cis- and trans- average). nih.gov


Direct photolysis is a degradation process that occurs when a chemical absorbs light energy, leading to its decomposition. The potential for direct photolytic degradation of this compound is dependent on its ability to absorb light within the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). Spectroscopic data for the trans-isomer of beta-bromostyrene shows maximum UV absorption at wavelengths of 253 nm, 256 nm, and 260 nm in an alcohol solvent. nih.gov Because these wavelengths are shorter than the solar radiation that penetrates the atmosphere, direct photolysis in the environment may not be a primary degradation pathway. However, the presence of other substances in water and soil can lead to indirect photolysis, where other molecules absorb light and initiate the degradation of the compound.

Bioaccumulation Potential of this compound and its Transformation Products

Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

For beta-bromostyrene, the estimated BCF is 3. nih.gov This low value suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov Furthermore, safety assessments have concluded that beta-bromostyrene is not considered to be a persistent, bioaccumulative, and toxic (PBT) substance. tcichemicals.com

While the parent compound shows a low propensity for bioaccumulation, the environmental fate assessment must also consider its degradation products. Information regarding the specific identity and bioaccumulation potential of the transformation products of this compound is not extensively documented in scientific literature.

Table 8.2: Bioaccumulation and Mobility Parameters for beta-Bromostyrene

Parameter Value Indication
Bioconcentration Factor (BCF) 3 (estimated) Low bioaccumulation potential
Soil Adsorption Coefficient (Koc) 960 (estimated) Low mobility in soil

Data sourced from estimations for beta-bromostyrene. nih.gov


Persistency Assessment in Soil and Water Systems

The persistence of this compound in soil and water is determined by its susceptibility to various degradation and transport processes.

In water, hydrolysis is not expected to be a significant degradation pathway for vinyl bromides like beta-bromostyrene. nih.gov A more important process is likely to be volatilization from water surfaces to the atmosphere, which is suggested by an estimated Henry's Law constant of 5.5 x 10⁻⁴ atm-m³/mole. nih.gov Due to its low water solubility, a significant portion of the compound released into water is expected to partition to sediment. nih.gov

Q & A

Basic Research Question

  • IR Spectroscopy : The (Z)-isomer exhibits distinct C-Br bending modes at ~550 cm⁻¹ due to restricted rotation, whereas the (E)-isomer shows peaks near 600 cm⁻¹ .
  • NMR : The vinyl proton in this compound appears downfield (δ ~6.8 ppm) compared to the (E)-isomer (δ ~6.2 ppm) due to deshielding effects .

What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound under varying solvent conditions?

Advanced Research Question
Steric and electronic effects govern stereoselectivity:

  • Kinetic control : In non-polar solvents, the transition state favors the less sterically hindered (Z)-isomer.
  • Thermodynamic control : Polar solvents stabilize the (E)-isomer via dipole-dipole interactions. Computational studies (e.g., DFT calculations) can model transition-state geometries to predict outcomes .

How do competing reaction pathways (e.g., elimination vs. substitution) affect the purity of this compound, and what analytical methods validate product composition?

Advanced Research Question
Side reactions (e.g., β-hydride elimination or bromine displacement) can reduce purity. Mitigation strategies:

  • Low temperatures (0–10°C) suppress substitution.
  • GC-MS/HPLC : Quantify residual starting material and byproducts. For example, GC retention times for (Z)- and (E)-isomers differ by ~1.2 minutes under optimized conditions .

How should researchers reconcile conflicting reports on the optimal reaction conditions for this compound synthesis?

Data Contradiction Analysis
Discrepancies often arise from differences in:

  • Catalyst purity : Trace metals in reagents can alter reaction pathways.
  • Solvent drying : Residual moisture promotes hydrolysis.
    Resolution : Conduct systematic reproducibility studies with controlled variables (e.g., anhydrous solvents, inert atmosphere) and cross-validate using multiple characterization techniques (e.g., IR, NMR, X-ray crystallography) .

What steps are essential for ensuring experimental reproducibility in the synthesis and characterization of this compound?

Q. Methodological Guidance

  • Detailed protocols : Document solvent batch, drying methods, and equipment calibration.
  • Supplementary data : Include raw spectroscopic files (e.g., .jdx for IR) and chromatograms in open-access repositories to enable peer validation .

What strategies are recommended for resolving discrepancies in reported physicochemical properties of this compound across different studies?

Q. Advanced Data Analysis

  • Meta-analysis : Compare data from ≥5 independent studies to identify outliers.
  • Experimental replication : Reproduce key studies under standardized conditions (e.g., IUPAC-recommended methods for boiling point determination).
  • Collaborative verification : Share samples with independent labs for cross-testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.